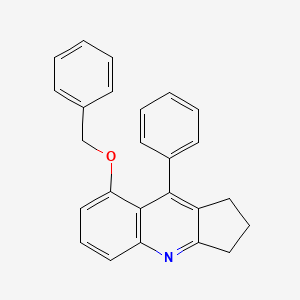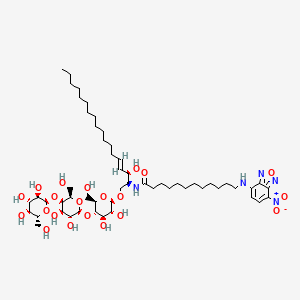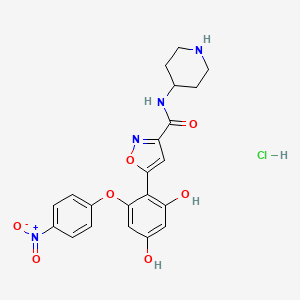
Hsp90-IN-17 hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsp90-IN-17 hydrochloride is a potent inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in the stabilization and maturation of various client proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hsp90-IN-17 hydrochloride involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for HSP90 inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. Typically, large-scale synthesis of such compounds would involve optimization of the laboratory-scale procedures to ensure high yield and purity, adherence to Good Manufacturing Practices (GMP), and the use of industrial reactors and purification systems .
Analyse Chemischer Reaktionen
Types of Reactions
Hsp90-IN-17 hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Hsp90-IN-17 hydrochloride has a wide range of scientific research applications, including:
Cancer Research: It is used to study the inhibition of HSP90, which plays a crucial role in the maturation of key signaling components in cancer cells.
Neurodegenerative Diseases: The compound is also investigated for its potential to modulate protein homeostasis in neurodegenerative diseases, where misfolded proteins play a significant role.
Biological Studies: Researchers use this compound to explore the role of HSP90 in various cellular processes, including protein folding, signal transduction, and stress response.
Wirkmechanismus
Hsp90-IN-17 hydrochloride exerts its effects by binding to the ATP-binding pocket of HSP90, thereby inhibiting its chaperone activity. This inhibition leads to the destabilization and subsequent proteasomal degradation of HSP90 client proteins. The molecular targets and pathways involved include various oncoproteins and signaling pathways critical for cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to Hsp90-IN-17 hydrochloride include:
Geldanamycin: A natural product that inhibits HSP90 by binding to its ATP-binding site.
17-AAG (17-allylamino-17-demethoxygeldanamycin): A derivative of geldanamycin with improved pharmacological properties.
Radicicol: Another natural product that inhibits HSP90 by binding to its ATP-binding site.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory potency against HSP90. Compared to other HSP90 inhibitors, it may offer distinct advantages in terms of selectivity, efficacy, and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H21ClN4O7 |
|---|---|
Molekulargewicht |
476.9 g/mol |
IUPAC-Name |
5-[2,4-dihydroxy-6-(4-nitrophenoxy)phenyl]-N-piperidin-4-yl-1,2-oxazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H20N4O7.ClH/c26-14-9-17(27)20(18(10-14)31-15-3-1-13(2-4-15)25(29)30)19-11-16(24-32-19)21(28)23-12-5-7-22-8-6-12;/h1-4,9-12,22,26-27H,5-8H2,(H,23,28);1H |
InChI-Schlüssel |
KYYNVXMTLPAYQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1NC(=O)C2=NOC(=C2)C3=C(C=C(C=C3OC4=CC=C(C=C4)[N+](=O)[O-])O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


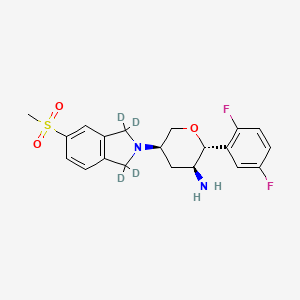
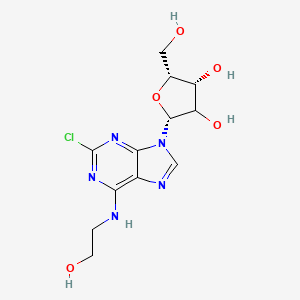

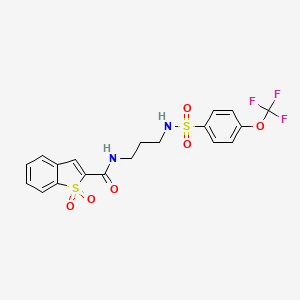
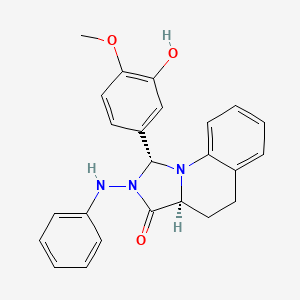

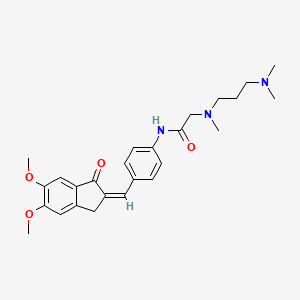
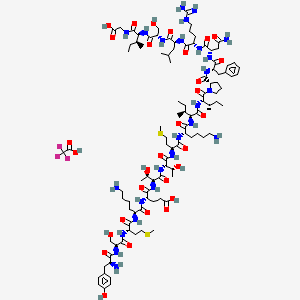
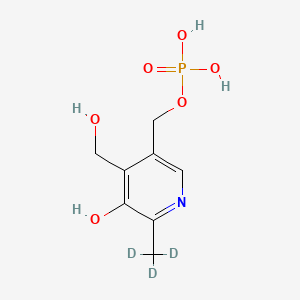
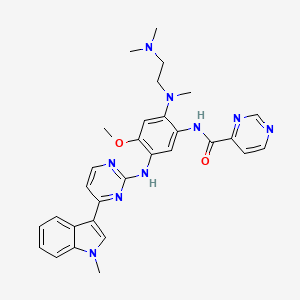
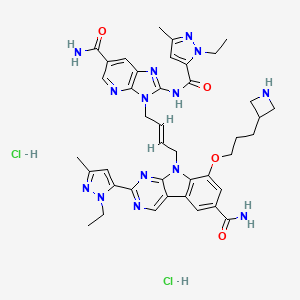
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)
